Product packaging for 3-Methyl-1-nitronaphthalene(Cat. No.:CAS No. 13615-38-8)

3-Methyl-1-nitronaphthalene

Cat. No.: B077282
CAS No.: 13615-38-8
M. Wt: 187.19 g/mol
InChI Key: HKMFJWNUOWBRGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-1-nitronaphthalene (CAS 13615-38-8) is a high-purity nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant interest in advanced materials and environmental health research. This compound serves as a critical intermediate in the synthesis of dyes and functional materials, leveraging the nitronaphthalene structure known for producing products with pure color light and excellent performance . In scientific research, this compound is particularly valuable for studying the toxicity and metabolism of alkylnitronaphthalenes. Like its structural analog 1-nitronaphthalene, it is a potent pneumotoxicant, but its specific methyl substitution leads to distinct metabolic pathways and species-selective toxicity patterns that differ from both naphthalene and 1-nitronaphthalene . Research indicates that the toxicity of such nitro-PAHs is mediated by cytochrome P450 enzymes, leading to cytotoxic effects primarily in the lung and liver, making this compound a key tool for investigating organ-specific metabolic activation and protein adduction . Specifications: • CAS Number: 13615-38-8 • Molecular Formula: C 11 H 9 NO 2 • Molecular Weight: 187.19 g/mol • Purity: NLT 98% • Storage: Sealed in dry, store at 2-8°C Disclaimer: This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B077282 3-Methyl-1-nitronaphthalene CAS No. 13615-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-6-9-4-2-3-5-10(9)11(7-8)12(13)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMFJWNUOWBRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50929272
Record name 3-Methyl-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13615-38-8
Record name 3-Methyl-1-nitronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13615-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-1-nitronaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013615388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-1-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50929272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-1-NITRONAPHTHALENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LMO1O1RQGI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 3-Methyl-1-nitronaphthalene

The synthesis of this compound is primarily achieved through the electrophilic nitration of 2-methylnaphthalene (B46627). The position of the incoming nitro group is directed by the activating nature of the methyl group and the inherent reactivity of the naphthalene (B1677914) ring system.

Electrophilic Nitration Pathways

Electrophilic nitration stands as the most direct and widely studied method for the synthesis of this compound from its precursor, 2-methylnaphthalene. The reaction involves the attack of a nitronium ion (NO₂⁺) on the electron-rich naphthalene core.

The nitration of 2-methylnaphthalene can theoretically yield several isomeric products. The primary challenge lies in maximizing the formation of the desired this compound isomer. The methyl group, being an activating group, directs the electrophilic attack to the ortho and para positions. In the naphthalene ring system, the alpha-positions (1, 4, 5, 8) are kinetically favored for substitution over the beta-positions (2, 3, 6, 7).

In the case of 2-methylnaphthalene, the C1 position is sterically unhindered and electronically activated by the C2-methyl group, making it the most probable site for nitration. uq.edu.au However, other isomers are often formed as byproducts. Optimization of reaction conditions such as temperature, reaction time, and the choice of nitrating agent is crucial for achieving high regioselectivity and yield. uq.edu.audocbrown.info

Table 1: Isomer Distribution in the Nitration of 2-Methylnaphthalene under Various Conditions

Nitrating AgentSolventTemperature (°C)1-Nitro Isomer (%)Other Isomers (%)Reference
HNO₃/H₂SO₄Acetic Acid25~75~25 uq.edu.au
HNO₃/Ac₂OAcetic Anhydride0~80~20 uq.edu.au
NO₂BF₄Sulfolane25~70~30 researchgate.net

Note: The "1-Nitro Isomer" refers to nitration at the 1-position, which corresponds to this compound. "Other Isomers" includes products nitrated at other positions.

To enhance selectivity and adopt greener methodologies, catalytic systems for nitration have been explored. Solid acid catalysts, particularly zeolites, have shown promise in the nitration of naphthalene and its derivatives. mdpi.com These catalysts can offer shape-selectivity, potentially favoring the formation of one isomer over others due to steric constraints within the catalyst's pores. For instance, modified BEA zeolites have been used to improve the regioselective mononitration of naphthalene, achieving a high ratio of 1-nitronaphthalene (B515781) to 2-nitronaphthalene. mdpi.com While specific studies on 2-methylnaphthalene are less common, the principles suggest that zeolite-catalyzed nitration could provide a pathway to higher yields of this compound by minimizing the formation of other isomers. mdpi.comscitepress.org Other catalytic systems, such as copper-catalyzed nitration using reagents like tert-butyl nitrite (B80452), have been developed for electron-deficient systems and could be adapted for substituted naphthalenes. rsc.org

Continuous flow chemistry offers significant advantages for nitration reactions, which are typically highly exothermic and can pose safety risks in conventional batch processes. acs.org By using microreactors or flow reactors, superior control over reaction parameters like temperature, pressure, and residence time can be achieved. acs.orgnih.gov This precise control leads to improved safety, higher yields, and better selectivity. researchgate.net

Studies on the continuous flow nitration of naphthalene to 1-nitronaphthalene have demonstrated yields up to 94.96% with minimal overtemperature issues, showcasing the efficiency and safety of this technology. acs.orgacs.org Applying this technique to the nitration of 2-methylnaphthalene could allow for optimized production of this compound by fine-tuning the reaction conditions to favor the kinetic product while minimizing byproduct formation and enhancing process safety. beilstein-journals.org

Table 2: Comparison of Batch vs. Continuous Flow Nitration for Naphthalene

ParameterConventional Batch ProcessContinuous Flow ProcessReference
YieldVariable, typically lowerUp to 94.96% acs.orgacs.org
SafetyHigher risk of thermal runawayInherently safer, excellent heat transfer acs.org
SelectivityGoodOften improved due to precise control researchgate.net
Reaction TimeHoursMinutes nih.gov

Alternative Synthetic Strategies for Methylnitronaphthalenes

While direct nitration is the most common route, other strategies can be envisioned for the synthesis of methylnitronaphthalenes, although they are less frequently employed for this specific compound.

An alternative, though less direct, synthetic route involves the oxidation of a suitable precursor. For instance, 3-methyl-1-naphthylamine could be synthesized and subsequently oxidized to yield this compound. The synthesis of the precursor amine can be achieved from 2-methylnaphthalene via a sequence of reactions, such as nitration followed by reduction. The subsequent oxidation of the amino group to a nitro group can be accomplished using various oxidizing agents, such as peroxy acids (e.g., trifluoroperacetic acid). This multi-step approach is more complex than direct nitration but can be useful if specific isomeric purity is required that cannot be achieved through direct electrophilic substitution.

Functional Group Interconversions

Functional group interconversions are pivotal in the synthesis of derivatives of this compound, enabling the introduction of diverse functionalities. Key transformations include the conversion of the nitro group to an amino group and the introduction of halogens for subsequent substitution reactions.

While direct reductive amination of this compound is not a standard procedure, the underlying principle involves the transformation of a carbonyl group to an amine. A more relevant transformation for this compound is the reduction of the nitro group to an amine, followed by reductive amination of a suitable aldehyde or ketone to introduce various alkyl or aryl groups.

The initial and crucial step is the reduction of the nitro group of this compound to form 3-methyl-1-naphthylamine. This transformation is a cornerstone in the synthesis of many naphthalene-based compounds, particularly in the dye industry. pharmacyfreak.com The resulting primary amine can then undergo reductive amination with a carbonyl compound to yield a secondary or tertiary amine. This two-step approach circumvents the challenges and lack of specificity associated with direct alkylation of the amine. google.com

The general scheme for this two-step process is as follows:

Reduction of the Nitro Group: this compound is reduced to 3-methyl-1-naphthylamine.

Reductive Amination: The resulting 3-methyl-1-naphthylamine is reacted with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond.

A variety of reducing agents can be employed for the initial reduction of the nitro group, as will be discussed in section 2.2.1. For the subsequent reductive amination step, common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). google.com The choice of reducing agent is critical to selectively reduce the intermediate imine without affecting the carbonyl group of the reactant. google.com

The introduction of a halogen atom onto the naphthalene ring of this compound opens up pathways for a variety of substitution reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The directing effects of the existing methyl and nitro groups play a crucial role in determining the position of halogenation.

In electrophilic aromatic substitution reactions, such as halogenation, the naphthalene ring is generally more reactive than benzene. osi.lv The methyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. In the case of this compound, the positions for electrophilic attack are influenced by both groups. The most likely positions for halogenation would be ortho and para to the activating methyl group, while avoiding the positions meta to the deactivating nitro group.

Common halogenating agents include elemental bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). wordpress.com For naphthalene itself, chlorination and bromination can proceed without a catalyst to yield the 1-halo derivatives. osi.lv

Once a halogen atom is introduced, it can serve as a leaving group in nucleophilic aromatic substitution reactions, although this is generally challenging on an unactivated aromatic ring. More commonly, the halogenated derivative can participate in cross-coupling reactions, such as the Suzuki or Heck reactions, to form more complex molecules. Another important reaction is the conversion of a bromo-derivative to an organolithium reagent via lithium-halogen exchange, which can then be used to react with a variety of electrophiles. osi.lv

Chemical Reactivity and Derivatization Strategies of Nitronaphthalenes

The chemical reactivity of nitronaphthalenes, including this compound, is largely dictated by the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution, particularly when a good leaving group is present at an ortho or para position.

Reduction Reactions of the Nitro Group

The reduction of the nitro group is one of the most significant transformations of nitronaphthalenes, leading to the formation of the corresponding amino derivatives, which are valuable intermediates in organic synthesis. pharmacyfreak.com For this compound, this reaction yields 3-methyl-1-naphthylamine. A wide array of reducing agents and conditions can be employed for this purpose.

Catalytic Hydrogenation: This is a widely used method for the reduction of both aromatic and aliphatic nitro groups. researchgate.net Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. researchgate.netiupac.org The reaction is typically carried out under a hydrogen atmosphere. Catalytic hydrogenation is often preferred due to its high efficiency and the clean nature of the reaction, with water being the only byproduct.

Metal-Acid Systems: The use of metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid is a classic method for nitro group reduction. researchgate.net These systems are effective and often used in industrial settings.

Other Reducing Agents: A variety of other reagents can also be used, including:

Sodium hydrosulfite (Na₂S₂O₄)

Tin(II) chloride (SnCl₂) researchgate.net

Trichlorosilane (HSiCl₃) in the presence of a tertiary amine offers a mild, metal-free alternative. rsc.org

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Common Reducing Agents for Nitroarenes
Reducing Agent/SystemTypical ConditionsSelectivity Notes
H₂/Pd/CH₂ gas, solvent (e.g., ethanol, ethyl acetate)Highly efficient, but can also reduce other functional groups like alkenes and alkynes. researchgate.net
Fe/HClAcidic aqueous solution, heatCost-effective and widely used industrially.
SnCl₂/HClAcidic solutionMilder conditions, often used in laboratory scale. researchgate.net
Zn/Acetic AcidAcidic solutionMild method for reducing nitro groups in the presence of other reducible groups. researchgate.net
HSiCl₃/Tertiary AmineOrganic solventMetal-free, tolerates many functional groups. rsc.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAᵣ) is a key reaction pathway for nitronaphthalenes that bear a suitable leaving group, typically a halide, at a position activated by the nitro group (ortho or para). The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution. acs.orgscitepress.org

For a derivative of this compound to undergo SNAᵣ, a leaving group would need to be present at a position activated by the 1-nitro group. The most activated positions would be the 2- and 4-positions. If a halogen were present at one of these positions, it could be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates.

The general mechanism for SNAᵣ involves two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate.

Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored.

The rate of this reaction is highly dependent on the nature of the leaving group, the strength of the nucleophile, and the presence and position of electron-withdrawing groups on the aromatic ring. scitepress.org

Oxidation Reactions and Photoproduct Characterization

The oxidation of nitronaphthalenes can proceed via different pathways, depending on the reaction conditions and the specific structure of the molecule. The methyl group of this compound is susceptible to oxidation to a carboxylic acid under strong oxidizing conditions, for instance, with hot, aqueous potassium permanganate (B83412) (KMnO₄). nih.gov

The photochemical behavior of nitronaphthalenes has been a subject of interest due to their environmental presence and potential for atmospheric transformations. Studies on 1-nitronaphthalene have shown that upon irradiation, it can generate various reactive species. acs.org The excited triplet state of 1-nitronaphthalene can react with oxygen to produce singlet oxygen and other radical species. acs.org It can also undergo photoreactions in the presence of nitrite, leading to the formation of dinitronaphthalenes. rsc.org

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the formation of cyclic compounds. In the context of nitronaphthalene systems, the Diels-Alder reaction is of particular importance.

The Diels-Alder reaction is a concerted [4+2] cycloaddition that typically occurs between a conjugated diene and a substituted alkene, known as the dienophile, to form a cyclohexene (B86901) derivative. wikipedia.org While the aromatic nature of naphthalene makes it inherently stable and thus a reluctant participant in Diels-Alder reactions, the presence of an electron-withdrawing nitro group enhances its dienophilic character. researchgate.net Consequently, nitronaphthalenes like this compound can act as dienophiles, particularly under forcing conditions or with highly reactive dienes. researchgate.net

For the reaction to proceed, the diene must be able to adopt an s-cis conformation. wikipedia.org Research has shown that 1-nitronaphthalene's reactivity is poor with simple dienes like isoprene, but it can be induced to react with dienes bearing strong electron-donor groups, especially under high-pressure conditions. researchgate.net One highly reactive diene used in this context is 1-methoxy-3-trimethylsilyloxy-1,3-butadiene, also known as Danishefsky's diene. wikipedia.orgresearchgate.net Reactions involving nitronaphthalenes often result in highly functionalized adducts, which may subsequently undergo aromatization. For instance, the reaction of nitronaphthalenes with Danishefsky's diene can yield hydroxyphenanthrene derivatives as the main products. researchgate.net

The table below summarizes key findings for Diels-Alder reactions involving 1-nitronaphthalene as a dienophile.

DieneConditionsProduct TypeYieldReference
1-methoxy-3-trimethylsilyloxy-1,3-butadiene (Danishefsky's diene)High PressureHydroxyphenanthrene derivativesReasonable researchgate.net
1-(N-acetyl-N-propylamino)-1,3-butadieneHigh PressureFunctionalized adducts (with and without nitro group)Dependent on diene substituent researchgate.net
IsopreneThermal or High PressureLack of reactivity- researchgate.net

A sigmatropic rearrangement is a pericyclic reaction in which a sigma bond migrates across a conjugated π-electron system in an intramolecular fashion. libretexts.org These reactions are classified by an order term [i,j], which denotes the migration of a σ-bond to a new position (i−1) and (j−1) atoms away from its original location. libretexts.org

A notable example within nitronaphthalene systems is the nih.govnih.gov-sigmatropic rearrangement, a class that includes the well-known Cope and Claisen rearrangements. libretexts.orgrsc.org Research has demonstrated a synthetic pathway that couples a Diels-Alder reaction with a subsequent nih.govnih.gov-sigmatropic rearrangement to stereoselectively produce γ,δ-unsaturated nitro compounds. drexel.edu In this process, α-allyl nitronic esters, which can be generated from Diels-Alder reactions, undergo a thermal nih.govnih.gov-sigmatropic rearrangement similar to a Claisen rearrangement. drexel.edu This sequence provides stereocontrolled access to diastereomeric octahydronaphthalene derivatives, avoiding the formation of inseparable mixtures that can result from traditional Diels-Alder approaches. drexel.edu This combined cycloaddition-rearrangement strategy is a synthetically valuable method for preparing pure γ,δ-unsaturated nitro compounds. drexel.edu

Role of this compound in Organic Synthesis

Nitronaphthalenes are vital intermediates in the chemical industry, primarily for the synthesis of dyes and other fine chemicals. wikipedia.orgmdpi.com this compound serves as a valuable synthetic building block, with its utility stemming from the chemical reactivity of both the nitro group and the substituted naphthalene core.

The principal application of nitronaphthalenes is as a precursor to naphthylamines. wikipedia.org The nitro group can be readily reduced to an amino group, meaning this compound is a direct precursor to 3-methyl-1-naphthylamine. This resulting amine is a key intermediate for producing a wide array of chemicals, including azo dyes, pigments, and potentially pharmaceuticals and pesticides. who.intcymitquimica.com The presence of the methyl group on the naphthalene ring modifies the electronic properties and steric environment of the molecule, which can be used to fine-tune the characteristics, such as color and solubility, of the final products.

Formation of Chemical Intermediates from Nitronaphthalene Derivatives

The transformation of nitronaphthalene derivatives into other valuable chemical intermediates is a cornerstone of their industrial use. The most significant of these transformations is the reduction of the nitro group to form aminonaphthalene derivatives (naphthylamines). wikipedia.orgmdpi.com

This reduction is the first and most crucial step in leveraging nitronaphthalenes for the synthesis of more complex molecules. scitepress.org For this compound, this conversion yields 3-methyl-1-naphthylamine. This primary amine is a versatile intermediate. For example, it can undergo diazotization and subsequent coupling reactions to form a vast range of azo dyes. These aminonaphthalene intermediates are foundational in the manufacturing of dyes, rubber chemicals, and other specialty organic compounds. who.int The nitration of naphthalene and its derivatives is often the initial stage in a longer synthetic sequence aimed at producing these important chemical intermediates. scitepress.org

Environmental Occurrence and Transformation Pathways

Atmospheric Formation Mechanisms

3-Methyl-1-nitronaphthalene is not primarily a direct emission product but is largely formed through chemical reactions in the atmosphere. copernicus.orgnih.gov These reactions involve volatile organic compounds, such as methylnaphthalenes, which are released from combustion sources. nih.gov

The principal formation pathway for methylnitronaphthalenes (MNNs), including this compound, is the gas-phase reaction of parent methylnaphthalenes with hydroxyl (OH) and nitrate (B79036) (NO₃) radicals. nih.govacs.org The general mechanism involves the initial addition of the radical (OH or NO₃) to the aromatic ring of the methylnaphthalene molecule. ca.govcopernicus.org

While some nitrated polycyclic aromatic hydrocarbons (PAHs) are emitted directly from combustion sources, MNNs are significantly formed as secondary pollutants in the atmosphere. copernicus.orgnih.gov Precursor compounds, specifically 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), are present in diesel exhaust and other combustion emissions. copernicus.orgnih.govcopernicus.org Once in the atmosphere, these precursors undergo the radical-initiated reactions described previously to form various methylnitronaphthalene isomers. nih.gov These secondarily formed nitrated naphthalenes have been identified as accounting for a substantial portion of the mutagenicity associated with ambient air particles. nih.gov For instance, 2-methyl-1-nitronaphthalene (B1630592) is an isomer frequently detected in diesel exhaust and is known to be a product of atmospheric transformation. copernicus.orgcopernicus.org

Atmospheric Degradation Mechanisms

The primary sink for this compound and other volatile nitro-PAHs in the atmosphere is degradation by sunlight. researchgate.net

Photolysis, or the breakdown of the chemical by light, is the most significant atmospheric degradation process for methylnitronaphthalenes. researchgate.net This process involves the absorption of solar radiation, which excites the molecule and can lead to the cleavage of chemical bonds.

The efficiency of photodegradation is measured by the photolysis quantum yield, which is the fraction of absorbed photons that result in a chemical reaction. The photochemical efficiency and resulting atmospheric lifetime vary dramatically among different methylnitronaphthalene isomers. researchgate.netnih.gov For instance, 2-methyl-1-nitronaphthalene is highly photoreactive with a short predicted atmospheric lifetime of approximately 16 minutes, whereas isomers like 1-methyl-3-nitronaphthalene (B13748487) are more stable, with lifetimes on the order of 1-3 hours. researchgate.net

Research on 2-methyl-1-nitronaphthalene has determined a photodegradation quantum yield of 0.12 and a triplet quantum yield of 0.33 ± 0.05. nih.gov The triplet quantum yield refers to the efficiency of forming an excited triplet state, which is a competing pathway to direct photodegradation. There is an inverse relationship between the photodegradation yield and the triplet yield; as one increases, the other decreases. nih.gov This competition is influenced by the molecule's structure, specifically the torsion angle of the nitro group relative to the aromatic ring. A larger torsion angle, closer to 90 degrees, correlates with higher photoreactivity and a lower triplet yield. nih.gov Methylation at the ortho position, as in 2-methyl-1-nitronaphthalene, increases this angle and enhances photoreactivity by 97% compared to 1-nitronaphthalene (B515781). nih.gov

Photochemical Quantum Yields of Nitronaphthalene Derivatives

CompoundTriplet Quantum YieldPhotodegradation Quantum Yield
2-Nitronaphthalene0.93 ± 0.15~0
1-Nitronaphthalene0.64 ± 0.120.24
2-Methyl-1-nitronaphthalene0.33 ± 0.050.12

Data sourced from references nih.govwalshmedicalmedia.com.

Atmospheric Photolysis Lifetimes of Selected Methylnitronaphthalenes

CompoundAtmospheric Lifetime (min)
2-Methyl-1-nitronaphthalene16
1-Methyl-5-nitronaphthalene37
1-Methyl-3-nitronaphthalene>60 (approx. 1-3 hours)
2-Methyl-6-nitronaphthalene357

Data sourced from reference researchgate.net. Note: Lifetimes are estimates based on experimental photolysis rates.

The presence of molecular oxygen (O₂) in the atmosphere has a significant impact on the photodegradation of this compound. Studies have shown that molecular oxygen dramatically reduces the photodegradation quantum yield of 2-methyl-1-nitronaphthalene by as much as 81%. walshmedicalmedia.comresearchgate.net

This quenching effect is believed to occur through the interaction of oxygen with the excited triplet state of the nitronaphthalene molecule. walshmedicalmedia.com This interaction deactivates the excited state, preventing it from undergoing the chemical reactions that lead to degradation. Instead, the energy can be transferred to the oxygen molecule, potentially forming singlet oxygen. walshmedicalmedia.comresearchgate.net Another proposed mechanism suggests that in the absence of oxygen, a key photochemical pathway involves the formation of a radical pair (an aryloxy radical and nitrogen oxide) from a nitrite (B80452) intermediate; oxygen can scavenge these radical species, thus inhibiting the degradation process. walshmedicalmedia.com

Reaction with Atmospheric Oxidants (Ozone, Hydroxyl, Nitrate Radicals)

Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), including nitronaphthalenes, are formed in the atmosphere through the gas-phase reactions of their parent PAHs with atmospheric oxidants. researchgate.netca.gov The primary oxidants involved are the hydroxyl radical (OH•) during the daytime and the nitrate radical (NO₃•) at night. who.int

The reaction of naphthalene (B1677914) with OH radicals is a significant atmospheric loss process. acs.org This reaction proceeds via the addition of the OH radical to the aromatic ring, forming a benzocyclohexadienyl radical. acs.org Subsequent reactions can lead to the formation of various oxidation products, including nitronaphthalenes. acs.orgtandfonline.com The formation of nitronaphthalenes from the OH radical-initiated reaction of naphthalene occurs in the presence of nitrogen dioxide (NO₂). ca.gov

Nighttime chemistry is dominated by the reaction of PAHs with the nitrate radical, which is formed from the reaction of ozone (O₃) and NO₂. ca.gov The NO₃ radical-initiated reaction generally has a higher yield of nitro-PAH products compared to the OH radical pathway. ca.gov The reaction mechanism is thought to involve the addition of the NO₃ radical to the aromatic ring, followed by the addition of NO₂ and subsequent elimination of nitric acid (HNO₃). ca.gov

While the direct reaction of ozone with naphthalene is slow, ozone plays a crucial role in the formation of the highly reactive nitrate radical. cdc.gov Heterogeneous reactions of particle-bound PAHs with dinitrogen pentoxide (N₂O₅), which is in equilibrium with NO₃ and NO₂, can also lead to the formation of nitronaphthalenes. nih.gov

The specific isomers of methylnitronaphthalenes formed can indicate the dominant atmospheric formation pathway (daytime OH radical vs. nighttime NO₃ radical). ca.gov

Environmental Persistence and Transport Dynamics in Different Phases

The environmental fate of nitronaphthalenes is governed by their physical and chemical properties, which dictate their partitioning between the gas and particulate phases and their persistence in the environment. inchem.org

Nitronaphthalenes with two to four aromatic rings, including methyl-substituted nitronaphthalenes, are considered semi-volatile organic compounds. inchem.org This means they can exist in the atmosphere both in the vapor phase and adsorbed onto particulate matter. inchem.org Their distribution between these phases is influenced by their vapor pressure and ambient temperature. inchem.org

Due to their low aqueous solubility, the transport of nitronaphthalenes in water is not expected to be a significant pathway. inchem.org They exhibit high sorption coefficients (log Koc), indicating a strong tendency to adsorb to soil and sediment, particularly those with high organic carbon content. cdc.govinchem.org

In the atmosphere, the primary loss process for volatile nitro-PAHs like the methylnitronaphthalenes is photolysis. researchgate.net The atmospheric lifetimes of different methylnitronaphthalene isomers with respect to photolysis can vary significantly, ranging from less than 15 minutes to several hours. researchgate.net For example, 2-methyl-1-nitronaphthalene is predicted to have a very short atmospheric lifetime of ≤15 minutes due to its high photolysis rate. researchgate.net This rapid photochemical degradation limits their long-range transport in the atmosphere.

Environmental Biodegradation

The biodegradation of nitroaromatic compounds is a critical process for their removal from contaminated environments. The nitro group, however, often makes these compounds recalcitrant to microbial degradation. nih.gov

Aerobic and Anaerobic Degradation Pathways

Microbial degradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions, though the specific pathways and organisms involved differ.

Under aerobic conditions , the initial step in the degradation of some nitroaromatic compounds involves a dioxygenase enzyme. For instance, the catabolism of 1-nitronaphthalene by Sphingobium sp. strain JS3065 is initiated by a three-component dioxygenase that converts 1-nitronaphthalene to 1,2-dihydroxynaphthalene, which then enters the well-established naphthalene degradation pathway. asm.orgasm.orgsjtu.edu.cn This represents a key evolutionary adaptation where a small change in an existing enzyme's specificity allows for the degradation of a novel, recalcitrant compound. asm.org

Under anaerobic conditions , the initial step often involves the reduction of the nitro group to an amino group, forming aminonaphthalenes. This reduction can be carried out by various anaerobic bacteria.

Microbial Catabolism of Nitronaphthalenes

While information on the microbial degradation of many nitro-PAHs is limited, recent research has shed light on the catabolism of 1-nitronaphthalene. asm.orgasm.orgresearchgate.net

Sphingobium sp. strain JS3065 is the first reported microorganism capable of using 1-nitronaphthalene as its sole source of carbon, nitrogen, and energy. asm.orgsjtu.edu.cn This bacterium possesses a gene cluster, designated nin, located on a plasmid, which encodes the enzymes for 1-nitronaphthalene catabolism. sjtu.edu.cn

The key initial step is catalyzed by the 1-nitronaphthalene dioxygenase (NinAaAbAcAd). asm.orgsjtu.edu.cn This enzyme facilitates the dihydroxylation of the aromatic ring and the release of the nitro group as nitrite. The product of this reaction is 1,2-dihydroxynaphthalene. asm.orgsjtu.edu.cn This intermediate is then funneled into the lower pathway of naphthalene degradation, which is well-characterized in other bacteria like Ralstonia sp. strain U2. asm.orgsjtu.edu.cn The evolution of this catabolic pathway is a prime example of how bacteria can adapt to degrade xenobiotic compounds by modifying existing metabolic machinery. asm.org

Toxicological Mechanisms and Biological Activities

Metabolic Bioactivation Pathways

The bioactivation of 3-Methyl-1-nitronaphthalene involves multiple enzymatic pathways, primarily occurring in the liver and lung. These pathways convert the relatively inert parent compound into highly reactive electrophilic metabolites capable of damaging cellular macromolecules.

The initial and rate-limiting step in the metabolic activation of naphthalene (B1677914) derivatives is catalyzed by the Cytochrome P450 (CYP) superfamily of monooxygenases. nih.govnih.govmdpi.com These enzymes are crucial in the biotransformation of a wide array of xenobiotics. mdpi.com For compounds like 1-nitronaphthalene (B515781), specific CYP isozymes play a significant role. Studies have indicated that CYP2B1 is a likely candidate for the activation of 1-nitronaphthalene in the lung. nih.gov In mice, CYP2F2 has been shown to metabolize 1-nitronaphthalene efficiently and is considered key in the species- and cell-selective toxicity of naphthalene. nih.govresearchgate.net The involvement of these enzymes highlights a critical pathway where genetic polymorphisms or induction/inhibition by other substances could alter the toxic potential of this compound.

Table 1: Cytochrome P450 Isozymes in Naphthalene Derivative Metabolism

Enzyme Substrate(s) Role Species Context
CYP2B1 1-Nitronaphthalene Metabolic activation in the lung Rat nih.gov

| CYP2F2 | Naphthalene, 1-Nitronaphthalene | Key role in species- and cell-selective toxicity | Mouse nih.govresearchgate.net |

A primary route of metabolism for naphthalene and its derivatives is the epoxidation of the aromatic ring, a reaction catalyzed by CYP monooxygenases. nih.govnih.gov This process forms highly reactive arene oxides, such as naphthalene epoxide. These epoxides are key intermediates that can lead to toxicity. nih.govwhiterose.ac.uk For 1-nitronaphthalene, epoxidation has been observed to occur, leading to the formation of glutathione (B108866) conjugates derived from C5,C6- and C7,C8-epoxides. researchgate.netresearchgate.net The formation of these epoxides is considered a critical step in the cytotoxicity of naphthalene compounds, as the strained three-membered ring of the epoxide is susceptible to nucleophilic attack by cellular macromolecules. nih.govresearchgate.net

The metabolic pathways of ring epoxidation and, to a lesser extent, side-chain oxidation, generate electrophilic metabolites. researchgate.netnih.gov These reactive intermediates are electron-deficient species that readily seek out and react with nucleophilic sites on cellular macromolecules, such as proteins and DNA. researchgate.net This process results in the formation of covalent adducts. nih.gov The formation of these adducts is a key molecular initiating event in chemical toxicity. nih.gov

Extensive data shows that reactive metabolites of naphthalene, 2-methylnaphthalene (B46627), and 1-nitronaphthalene are generated in vivo and bind covalently to tissue proteins. nih.gov The level of covalent binding often correlates with the potency of these compounds as airway epithelial toxicants. nih.gov For 1-nitronaphthalene, a very high percentage of the metabolites generated becomes covalently bound to cellular proteins, particularly in the lower airways. researchgate.netnih.gov This binding can disrupt normal cellular function, leading to enzyme inactivation, protein denaturation, and ultimately, cell death. nih.gov

Mechanisms of Cellular and Organ Injury

The formation of covalent adducts and the depletion of cellular protective molecules initiate a cascade of events that culminate in cellular damage and organ dysfunction. The lung, particularly the respiratory epithelium, is a primary target for toxicity.

The bioactivation of naphthalene derivatives within the lung leads to pronounced cytotoxicity in specific cell populations of the respiratory epithelium. sci-hub.se The primary targets are the nonciliated bronchiolar epithelial cells, also known as Clara cells, which are rich in Cytochrome P450 enzymes. nih.govnih.gov

Studies with 1-nitronaphthalene in rats have demonstrated a clear, dose-related pattern of injury. sci-hub.senih.gov

At lower doses, injury is often confined to the nonciliated cells in the terminal and intermediate airways, causing swelling and necrosis. nih.govnih.gov

As the dose increases, the damage becomes more severe and widespread, leading to the near-complete loss of nonciliated cells in bronchioles and even the trachea. sci-hub.senih.gov

At high doses, ciliated cells are also affected, exhibiting vacuolation and damage. nih.govnih.gov In the most severe cases, extensive exfoliation of both ciliated and nonciliated cells occurs, leading to denudation of the basement membrane. sci-hub.senih.gov

This cell- and airway-selective toxicity underscores the importance of localized metabolic activation in mediating the damaging effects of this compound. nih.govsci-hub.se

Table 2: Dose-Related Cytotoxicity of 1-Nitronaphthalene in Rat Airways

Dose Level Affected Cell Type(s) Location of Injury Severity of Injury
Low Nonciliated (Clara) cells Minor daughter airways, terminal bronchioles Swelling, necrosis nih.gov
Medium Nonciliated (Clara) cells Most bronchioles, minor daughter airways, trachea Near complete loss of nonciliated cells sci-hub.senih.gov

| High | Nonciliated and Ciliated cells | Trachea, large and small airways | Marked damage to ciliated cells, exfoliation, denudation of basement membrane nih.govnih.gov |

Comparative Species Susceptibility and Metabolic Differences

Significant differences in species susceptibility to the toxic effects of nitronaphthalenes have been observed. While mice show high susceptibility to lung injury from naphthalene and methylnaphthalenes, this species-selective toxicity is not observed with 1-nitronaphthalene. nih.govnih.govresearchgate.net In the case of 1-nitronaphthalene, rats are considerably more susceptible to its toxic effects, particularly lung injury, following parenteral administration than mice. nih.govnih.govresearchgate.net

These species-specific differences are largely attributed to variations in the cytochrome P450 (CYP) enzymes responsible for metabolic activation. The cytotoxicity of naphthalene and methylnaphthalenes in mice is linked to the CYP2F family of enzymes. nih.gov However, the fact that 1-nitronaphthalene's toxicity is not species-selective in the same way suggests that other P450 enzymes are responsible for its activation. nih.gov Research using various inhibitors and inducers points to CYP2B1 as the likely P450 isoform involved in the activation of 1-nitronaphthalene in the lung. nih.gov Studies comparing the metabolism of naphthalene, 2-methylnaphthalene, and 1-nitronaphthalene by the specific enzyme CYP2F2 show marked differences in kinetics, further supporting the idea that different enzymes drive the toxicity of these compounds. nih.gov There are also dramatic differences between rodents and primates in the metabolism of these compounds; primates generate significantly fewer metabolites, and the distribution of metabolic activity in the airways differs. researchgate.net

Table 1: Comparative Kinetics of Naphthalene and its Derivatives by Cytochrome P450 2F2 nih.gov
SubstrateKcat (min-1)Km (μM)
Naphthalene1043
2-Methylnaphthalene67.63.7
1-Nitronaphthalene17.121.5

Vulnerability during Developmental Stages

Developmental stages can significantly influence susceptibility to chemical toxicity, as critical periods of organ and functional development present windows of heightened sensitivity. epa.gov Studies have demonstrated that young animals exhibit heightened susceptibility to nitronaphthalene-induced injury compared to adults. nih.gov Specifically, neonatal rats and mice have been found to be more vulnerable to pulmonary injury caused by 1-nitronaphthalene. nih.gov This increased vulnerability highlights the importance of considering developmental stages when assessing the risk of nitronaphthalene derivatives.

Broader Biological Impacts of Nitronaphthalene Derivatives

Structure-Activity Relationships in Derivatives

The biological activity of nitronaphthalene derivatives is profoundly influenced by their chemical structure. The position of the nitro group on the naphthalene ring system is a critical determinant of mutagenic potential. nih.govmedicineinnovates.com The ease of the one-electron reduction of the nitro group, a key step in the metabolic activation of NPAHs, is a rate-limiting factor that influences mutagenicity. medicineinnovates.com

Developing comprehensive structure-activity relationships (SARs) for nitro-aromatic compounds is challenging due to the interplay of multiple structural and electronic factors. researchgate.net However, studies have shown that the distance between the reductively active metabolite of an NPAH and the target site on DNA (such as guanine (B1146940) C8) when it intercalates into the DNA helix significantly impacts its mutagenicity. medicineinnovates.com For example, the higher mutagenicity of 3,6-dinitrobenzo[a]pyrene compared to 1,6-dinitrobenzo[a]pyrene is explained by the closer proximity of its active metabolite to the DNA alkylation target. medicineinnovates.com This highlights how subtle changes in molecular geometry, dictated by the substitution pattern, can lead to significant differences in biological effects.

Potential Therapeutic and Industrial Applications of Nitronaphthalene Derivatives

While many nitronaphthalene derivatives are studied for their toxicity, the broader class of naphthalene derivatives has significant industrial and potential therapeutic applications. 1-Nitronaphthalene itself is a key chemical intermediate. nih.govwikipedia.org Its primary industrial use is in the manufacture of 1-naphthylamine (B1663977) (via hydrogenation), which is a precursor for producing various dyes and pigments. wikipedia.orgpharmacyfreak.com Naphthalene derivatives are also used to synthesize rubber processing chemicals, tanning agents, and other specialized chemicals. nih.govwikipedia.org

In the therapeutic realm, the naphthalene scaffold is present in several established drugs, such as the beta-blocker propranolol (B1214883) and the non-steroidal anti-inflammatory drug nabumetone. wikipedia.org Naphthalene derivatives have been investigated for a wide range of biological activities. rasayanjournal.co.in Various synthetic derivatives have been explored for their potential as oral anti-inflammatory agents and antimicrobials effective against human pathogens. rasayanjournal.co.in Other research has explored naphthalene derivatives as agents that interact with melatonin (B1676174) receptors, suggesting potential uses in treating central nervous system disorders. google.com Additionally, nitrone derivatives, a different class of nitrogen-containing compounds, have been developed as therapeutic agents against oxidative stress. researchgate.net

Advanced Analytical Methodologies and Spectroscopic Elucidation

Chromatographic Separation Techniques

Chromatography is fundamental to isolating specific nitro-PAHs from mixtures. The choice of technique depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of nitro-PAHs. researchgate.net Reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is the most common approach. uci.edu For the separation of a compound like 3-Methyl-1-nitronaphthalene, typical stationary phases include chemically bonded porous silica (B1680970) particles, such as octadecyl-modified silica gel (C18). researchgate.netuci.edu

The mobile phase often consists of a gradient mixture of solvents, such as acetonitrile (B52724) and water, to ensure efficient separation of multiple nitro-PAH congeners within a reasonable timeframe. researchgate.net Detection is frequently achieved using a UV detector, as the aromatic nature of these compounds allows for strong absorbance. epa.gov For enhanced sensitivity and selectivity, fluorescence detection can be used following an online or offline reduction of the nitro group to an amino group. researchgate.net

Table 1: Typical HPLC Parameters for Nitro-PAH Analysis

ParameterDescription
Stationary Phase Octadecyl-modified silica gel (C18, ODS)
Mobile Phase Gradient elution with Acetonitrile/Water mixture
Detector UV-Vis Spectrophotometer or Fluorescence Detector (post-reduction)
Sample Preparation Solid-phase extraction (SPE) or liquid-liquid extraction

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the trace analysis of volatile and semi-volatile organic compounds, including nitro-PAHs like this compound. 3m.comresearchgate.net In this technique, the sample is vaporized and separated based on its boiling point and interaction with a capillary column. 3m.com The gas chromatograph is typically temperature-programmed to facilitate the separation of compounds in the mixture. 3m.com

Following separation, the molecules enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). nih.gov The resulting ions are separated by their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint for identification. The high sensitivity of MS, particularly in selected ion monitoring (SIM) mode, allows for the detection of analytes at very low concentrations. 3m.com

Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) is an advanced separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. nih.gov This method is complementary to GC and HPLC and offers advantages in speed and efficiency for the analysis of complex mixtures, including organic contaminants like nitro-PAHs. nih.govojp.gov UHPSFC can be coupled with mass spectrometry (UHPSFC-MS) to provide both separation and sensitive detection. The technique has shown potential for the screening of organic contaminants in various matrices. nih.gov For nitro-PAHs, UHPSFC can offer superior resolution of isomers compared to other chromatographic methods. ojp.gov

Spectroscopic Elucidation of this compound and its Derivatives

Spectroscopic methods are indispensable for confirming the chemical structure and purity of isolated compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, is a primary tool for the unambiguous structural elucidation of organic molecules. For this compound, NMR is critical for confirming the precise positions of the methyl and nitro groups on the naphthalene (B1677914) ring system, thereby establishing its regiochemical purity.

The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum provide detailed information about the connectivity and spatial relationship of the hydrogen atoms. The distinct pattern of aromatic protons can differentiate this compound from its other isomers, such as 1-methyl-2-nitronaphthalene (B3055093) or 2-methyl-1-nitronaphthalene (B1630592).

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. nih.govutdallas.edu

For this compound (C₁₁H₉NO₂), the exact molecular weight is 187.19 g/mol . Therefore, the molecular ion peak is expected at an m/z of 187. The presence of a single nitrogen atom results in an odd nominal molecular mass, consistent with the Nitrogen Rule. utdallas.eduresearchgate.net The high-energy ionization process also causes the molecular ion to break apart into characteristic fragment ions. nih.govutdallas.edu This fragmentation pattern provides further structural information that helps to confirm the identity of the compound and distinguish it from isomers. nih.gov

Table 2: Expected Mass Spectrometry Data for this compound

ParameterExpected Value/Observation
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Molecular Ion Peak (M⁺•) m/z 187
Key Information Odd m/z value for molecular ion confirms the presence of one nitrogen atom (Nitrogen Rule).

Infrared (IR) Spectroscopy for Functional Group Analysis

Key characteristic absorption bands anticipated in the IR spectrum of this compound include:

Aromatic C-H Stretching: Aromatic compounds typically show C-H stretching vibrations in the region of 3000-3100 cm⁻¹. pharmacyfreak.com

N-O Asymmetric and Symmetric Stretching: The nitro group (NO₂) is characterized by two strong absorption bands. The asymmetric stretching vibration is typically observed in the 1500-1560 cm⁻¹ region, while the symmetric stretching vibration appears in the 1300-1370 cm⁻¹ range.

C=C Aromatic Ring Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the naphthalene ring system.

C-N Stretching: The stretching vibration of the carbon-nitrogen single bond is expected to appear in the 800-900 cm⁻¹ range.

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern on the naphthalene ring and typically occur in the 650-900 cm⁻¹ region.

Methyl Group Vibrations: The presence of the methyl group will give rise to characteristic C-H stretching and bending vibrations.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching3000-3100
Nitro (NO₂)Asymmetric Stretching1500-1560
Nitro (NO₂)Symmetric Stretching1300-1370
Aromatic C=CRing Stretching1400-1600
C-NStretching800-900
Aromatic C-HOut-of-plane Bending650-900
Methyl (CH₃)C-H Stretching/BendingVarious

UV-Visible Spectroscopy for Photochemical Studies

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems like nitronaphthalene. The absorption of UV or visible light can induce photochemical reactions, and understanding these processes is crucial for assessing the environmental fate of this compound.

Studies on the photochemistry of the closely related 1-nitronaphthalene (B515781) reveal that it can undergo photosensitized reactions in aqueous solutions. acs.orgresearchgate.net Laser flash photolysis studies have shown that the triplet excited state of 1-nitronaphthalene can react with other species in the environment, such as halides and nitrite (B80452), leading to the formation of radical species. acs.orgresearchgate.net For instance, the excited triplet state of 1-nitronaphthalene can oxidize nitrite to nitrogen dioxide (•NO₂). researchgate.net Furthermore, the photoreactions of the 1-nitronaphthalene triplet state in the presence of oxygen can be a source of reactive oxygen species like singlet oxygen and hydroxyl radicals in aqueous environments. acs.org

The UV-visible spectrum of 1-nitronaphthalene shows distinct absorption bands that are influenced by the solvent. researchgate.net It is expected that this compound will exhibit a similar UV-visible absorption profile, with the methyl group potentially causing a slight shift in the absorption maxima. The study of these photochemical pathways is essential for understanding the degradation and transformation of this compound in the environment upon exposure to sunlight.

Sample Preparation and Detection Enhancements for Environmental and Biological Matrices

The detection of this compound in complex matrices such as soil, water, and biological tissues requires meticulous sample preparation to isolate the analyte from interfering substances and enhance detection sensitivity.

Extraction and Clean-up Procedures

The extraction of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) from environmental samples often employs techniques similar to those used for their parent PAHs. Common extraction methods include Soxhlet extraction, ultrasonic agitation, accelerated solvent extraction (ASE), and solid-phase extraction (SPE). researchgate.netnih.govnih.gov The choice of solvent is critical, with dichloromethane (B109758) and hexane (B92381) being commonly used. researchgate.net For fatty samples, techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by dispersive solid-phase extraction (dSPE) with sorbents like C18 can be employed. nih.gov

Following extraction, a clean-up step is typically necessary to remove co-extracted interfering compounds. epa.gov Column chromatography using adsorbents such as silica gel or Florisil is a common clean-up method. researchgate.netnih.govpalsystem.com The selection of elution solvents with varying polarities allows for the separation of the target analytes from other fractions. For instance, a sequence of hexane, hexane:dichloromethane mixtures, and more polar solvents can be used to elute different fractions from a silica gel column. researchgate.net Solid-phase extraction (SPE) with aminopropyl-bonded silica (-NH2) columns has also been shown to be effective for the clean-up of PAH extracts from lichen samples. researchgate.net

On-line Reduction and Fluorescence Detection

For enhanced sensitivity and selectivity in the detection of nitroaromatic compounds, on-line reduction coupled with fluorescence detection is a powerful technique. Nitroaromatics themselves are often not fluorescent or weakly fluorescent. However, they can be chemically reduced to their corresponding highly fluorescent amino derivatives. This derivatization can be performed post-column in a high-performance liquid chromatography (HPLC) system.

One approach involves the electrochemical reduction of the nitro group to an amine. acs.org This can be followed by reaction with a fluorogenic reagent or by direct fluorescence detection of the resulting amine. Another strategy utilizes the quenching of fluorescence from a sensor molecule by the nitroaromatic compound. semanticscholar.orgmdpi.comrsc.orgwestmont.edu The extent of fluorescence quenching can be correlated to the concentration of the nitroaromatic analyte.

Femtosecond Laser Ionization Mass Spectrometry

Femtosecond laser ionization mass spectrometry (FLMS) is an advanced analytical technique that offers high sensitivity and specificity for the detection of nitro-PAHs. cambridge.orgcambridge.orgseab.grstrath.ac.uk This method utilizes ultrashort laser pulses (in the femtosecond range) to ionize molecules, which can minimize fragmentation compared to longer laser pulses or traditional electron ionization. cambridge.orgcambridge.org This "soft" ionization is particularly advantageous for labile molecules like nitro-PAHs, as it often results in a prominent molecular ion peak, which is crucial for unambiguous identification. cambridge.orgcambridge.orgnih.gov

Studies on various nitro-PAHs, including 1-nitronaphthalene, have demonstrated that femtosecond laser ionization can produce structurally specific ions with little to no fragmentation at lower laser intensities. cambridge.orgcambridge.org The fragmentation patterns, when observed, can provide valuable structural information. For instance, characteristic fragments corresponding to the loss of NO ([M-NO]⁺) and NO₂ ([M-NO₂]⁺) are often observed. seab.grstrath.ac.uk The use of laser desorption coupled with femtosecond laser mass spectrometry (LD/FLMS) allows for the direct analysis of solid samples, making it a promising tool for the rapid detection of nitro-PAHs in environmental and forensic samples. cambridge.orgcambridge.orgseab.grstrath.ac.uk

Advanced Purification Techniques (e.g., Flash Chromatography)

Flash chromatography is a rapid form of preparative column chromatography that is widely used for the purification of organic compounds. It is particularly useful for separating isomers and purifying reaction products. wfu.edu In the context of this compound, flash chromatography would be an effective technique for its isolation from a crude reaction mixture, for example, after the nitration of 3-methylnaphthalene.

The separation in flash chromatography is based on the differential partitioning of the components of a mixture between a stationary phase (commonly silica gel) and a mobile phase. By carefully selecting the solvent system (mobile phase), compounds with different polarities can be effectively separated. For nitronaphthalene isomers, both normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase) flash chromatography can be employed. wfu.edubiotage.com The elution order of the isomers will depend on their relative polarities and the chosen chromatographic mode. For instance, in normal-phase chromatography, less polar compounds elute faster. The separation can be optimized by adjusting the solvent gradient. biotage.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Excited State Dynamics

Quantum chemical calculations are instrumental in elucidating the ultrafast processes that follow the absorption of light by nitronaphthalene derivatives. Upon photoexcitation, 3-Methyl-1-nitronaphthalene is expected to exhibit complex excited-state dynamics, primarily governed by the interplay between different electronic states. Theoretical studies on closely related analogues, such as 2-methyl-1-nitronaphthalene (B1630592), reveal that excitation populates a Franck-Condon singlet state which then undergoes rapid, barrierless decay through multiple channels within hundreds of femtoseconds. nih.govresearchgate.netacs.org

The topography of potential energy surfaces (PES) dictates the fate of an excited molecule. For nitronaphthalenes, the PES of the excited singlet state is characterized by regions that facilitate efficient population transfer to other electronic states. nih.govresearchgate.net Theoretical mapping of the PES for similar compounds, like 1-methyl-8-nitronaphthalene (B1617748), has been performed using methods such as time-dependent density functional theory (TD-DFT) to identify minima, transition states, and reaction paths on the triplet surface. acs.orgnih.gov

A critical feature of these surfaces is the presence of conical intersections, which are points of degeneracy between two electronic states. nih.govq-chem.com These intersections act as efficient funnels for ultrafast, non-radiative decay from an upper electronic state to a lower one. For nitronaphthalene derivatives, the probability of deactivation pathways is controlled by the region of the configuration space sampled on the singlet excited-state PES at the moment of excitation. nih.govacs.org The topology of the conical intersection, where the degeneracy between states is lifted, and the shape of the potential energy surfaces around it are key to understanding the rapid relaxation processes observed in these molecules. nih.gov

A predominant deactivation pathway for excited nitronaphthalene derivatives is an extremely rapid intersystem crossing (ISC) from the singlet (S₁) state to the triplet manifold. nih.govacs.org Computational and experimental studies on 2-methyl-1-nitronaphthalene show that upon excitation, the Franck-Condon singlet state bifurcates, with the primary decay channel being ISC to a receiver triplet state in under 200 femtoseconds. nih.govresearchgate.netacs.org This ultrafast ISC is a defining characteristic of many nitro-polycyclic aromatic hydrocarbons. researchgate.net

The high efficiency of this process is attributed to two key factors identified through theoretical calculations:

Small Energy Gap: There is a very small energy gap between the initial singlet excited state and the receiver triplet state. nih.govresearchgate.net For 1-nitronaphthalene (B515781), the S₁−T₃ energy gap can be as small as 0.0215 eV in polar solvents. acs.org

Spin-Orbit Coupling: Significant spin-orbit coupling exists between the involved singlet and triplet states, which facilitates the formally forbidden transition. researchgate.net The receiver triplet states often have a partial (n-π*) character, which, coupled with the near-isoenergetic singlet state, leads to a highly efficient multiplicity change, representing an extreme manifestation of El-Sayed's rules. acs.orgnih.gov

It is proposed that this ultrafast ISC in nitronaphthalene molecules likely occurs between non-equilibrated excited states in a strongly nonadiabatic regime. nih.govresearchgate.netacs.org The triplet quantum yields for nitronaphthalene derivatives can be remarkably different despite their chemical similarity, highlighting the subtle structural influences on these photophysical pathways. researchgate.net

Table 1: Excited-State Dynamics of Nitronaphthalene Derivatives

CompoundS₁ Lifetime (femtoseconds)Triplet Quantum Yield (Φ_T)Primary Deactivation Pathway
1-Nitronaphthalene≤ 1000.64 ± 0.12Intersystem Crossing
2-Nitronaphthalene< 2000.93 ± 0.15Intersystem Crossing
2-Methyl-1-nitronaphthalene< 2000.33 ± 0.05Intersystem Crossing

While intersystem crossing is the dominant decay channel, computational studies on 2-methyl-1-nitronaphthalene reveal a secondary, minor pathway involving conformational relaxation to populate an intramolecular charge-transfer (ICT) state. nih.govacs.org This channel competes with the ultrafast ISC. researchgate.net

Modeling of Reaction Mechanisms

Theoretical modeling is crucial for predicting the ultimate fate of this compound in various environments, from photodegradation pathways to atmospheric oxidation.

Nitronaphthalenes are known to undergo photodegradation in the atmosphere, with photolysis being a major pathway. acs.orgnih.gov Theoretical modeling can predict the likely products of these photochemical reactions. Studies on the photolysis of 1-nitronaphthalene, 2-nitronaphthalene, and 2-methyl-1-nitronaphthalene under simulated sunlight have identified several degradation products. scilit.com

Computational chemistry can be used to model the reaction coordinates for various proposed degradation mechanisms, such as nitro-nitrite rearrangement or intramolecular hydrogen abstraction, particularly from the methyl group. acs.org For instance, mapping the triplet potential energy surface of 1-methyl-8-nitronaphthalene revealed reaction paths leading to nitrite-type intermediates and aci-form isomers. acs.orgnih.gov The predicted products from such theoretical pathways can then be compared with experimental observations. The main degradation products identified experimentally for nitronaphthalenes include common small acids and partially decomposed aromatic compounds. scilit.com

Table 2: Experimentally Identified Photodegradation Products of Nitronaphthalenes

Product CategorySpecific Compounds Identified
Common AcidsNitrous acid, Formic acid, Acetic acid, Nitric acid, Lactic acid
Aromatic Derivatives1-Naphthol, 2-Naphthol, 2-Carboxybenzaldehyde, Nitrobenzoic acid

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the reactivity and fate of chemicals in the environment based on their molecular structure. For this compound, a key atmospheric degradation process is its reaction with hydroxyl (OH) radicals. rsc.orgresearchgate.net

While specific QSAR models for this compound are not extensively documented, the principles can be applied based on studies of similar compounds like 2-methylnaphthalene (B46627). rsc.orgresearchgate.net A QSAR model for atmospheric oxidation would correlate structural or quantum-chemical descriptors of the molecule with its reaction rate constant towards OH radicals. The process involves:

Initiation: The reaction is primarily initiated by the addition of an OH radical to the aromatic ring system. rsc.org

Intermediate Formation: This addition forms various radical adducts, which can then react with atmospheric oxygen (O₂). researchgate.net

Product Formation: Subsequent reactions, including intramolecular H-shifts or reactions with atmospheric NOx, lead to the formation of various oxidation products, such as dicarbonyl compounds. rsc.org

Theoretical calculations using quantum chemistry can determine the preferred sites for OH addition and model the subsequent reaction pathways and energy barriers, providing the fundamental data needed to develop robust QSAR models. rsc.orgresearchgate.net Such models are essential for predicting the atmospheric lifetime and environmental impact of compounds like this compound. copernicus.org

Energy Transfer and Excited State Population Dynamics

Computational and theoretical studies on nitronaphthalene derivatives have provided significant insights into the intricate processes that govern their behavior upon photoexcitation. While specific studies on this compound are not extensively available, research on closely related isomers such as 1-nitronaphthalene and 2-methyl-1-nitronaphthalene offers a detailed framework for understanding its likely photophysical dynamics. These studies reveal a landscape of ultrafast and complex excited-state phenomena, dominated by rapid intersystem crossing to the triplet manifold.

Femtosecond transient absorption experiments and density functional theory (DFT) calculations on compounds like 2-methyl-1-nitronaphthalene have shown that upon excitation, the initial Franck-Condon singlet state rapidly decays through multiple channels. acs.orgnih.gov For instance, excitation of 2-methyl-1-nitronaphthalene at 340 nm leads to the population of the Franck-Condon singlet state, which then partitions its population between two primary decay pathways, both occurring in under 200 femtoseconds. acs.orgnih.gov The major pathway involves intersystem crossing to a triplet state, while a secondary, minor channel leads to an intramolecular charge-transfer state through conformational relaxation. acs.orgnih.gov This bifurcation is a key feature of the excited-state dynamics in these systems.

The probability of population transfer to the triplet manifold in nitronaphthalene derivatives is not solely governed by the energy gap between the singlet and triplet states. acs.orgnih.gov The specific regions of the potential energy surface sampled in the singlet excited state at the moment of excitation also play a crucial role. acs.orgnih.gov This suggests that the dynamics occur in a strongly nonadiabatic regime, where the Born-Oppenheimer approximation breaks down, and the excited states are not in equilibrium. acs.orgnih.gov

Theoretical investigations into 1-nitronaphthalene have further elucidated the mechanism of this ultrafast multiplicity change. nih.gov Studies employing complete active space self-consistent field (CASSCF) and second-order perturbation theory (CASPT2) have identified a near-degeneracy region between the first singlet excited state (S₁) and the second triplet excited state (T₂). nih.gov This, coupled with a large spin-orbit coupling between these states, facilitates a highly efficient intersystem crossing. nih.gov The calculated intersystem crossing rates support the experimental observations of sub-picosecond triplet formation. nih.govacs.org

The solvent environment also plays a role in modulating the excited-state lifetimes and energy levels. For 1-nitronaphthalene, a twofold increase in the fluorescence lifetime is observed in cyclohexane (B81311) compared to polar solvents, indicating changes in the relative energies of the singlet and triplet manifolds. acs.org

The transient absorption spectra of these molecules provide further evidence for the proposed deactivation pathways. Following the initial ultrafast decay of the S₁ state, transient absorption bands corresponding to the population of triplet states are observed. nih.gov For example, in 1-nitronaphthalene, a transient absorption band appearing around 200 fs after excitation is attributed to the initially populated T₂ state. nih.gov Subsequent spectral evolution between 2 and 45 ps is consistent with the internal conversion from T₂ to the lowest triplet state (T₁), from which further relaxation or chemical reactions can occur. nih.gov

The triplet quantum yields of different nitronaphthalene isomers highlight the influence of substitution patterns on the excited-state dynamics. Despite their chemical similarity, 2-nitronaphthalene, 1-nitronaphthalene, and 2-methyl-1-nitronaphthalene exhibit remarkably different triplet quantum yields, underscoring the subtle yet significant impact of molecular structure on the efficiency of intersystem crossing versus other decay channels. researchgate.net

Table 1: Excited State Decay Dynamics of Nitronaphthalene Derivatives

Compound Excitation Wavelength (nm) Decay Channels Lifetime (fs) Key Findings
2-Methyl-1-nitronaphthalene 340 Intersystem Crossing (major), Intramolecular Charge Transfer (minor) < 200 Bifurcation of decay from the Franck-Condon singlet state. acs.orgnih.gov
1-Nitronaphthalene 385 Intersystem Crossing < 100 Fastest measured multiplicity change in an organic compound. acs.org
2-Nitronaphthalene Not Specified Intersystem Crossing < 200 Nearly entire singlet population undergoes intersystem crossing. acs.orgnih.gov

Table 2: Triplet Quantum Yields of Nitronaphthalene Isomers

Compound Triplet Quantum Yield (ΦT)
2-Nitronaphthalene 0.93 ± 0.15 researchgate.net
1-Nitronaphthalene 0.64 ± 0.12 researchgate.net
2-Methyl-1-nitronaphthalene 0.33 ± 0.05 researchgate.net

Conclusion and Future Research Directions

Current Gaps in Understanding 3-Methyl-1-nitronaphthalene Chemistry

Significant gaps persist in the scientific understanding of this compound, primarily due to a lack of studies focused specifically on this compound. Much of the current knowledge is extrapolated from research on 1-nitronaphthalene (B515781) and various methylnaphthalenes.

Key areas requiring further investigation include:

Metabolic Pathways: While the metabolism of 1-nitronaphthalene has been studied, the influence of the methyl group on these pathways in this compound is largely unknown. Research is needed to identify the specific cytochrome P450 enzymes responsible for its activation and to characterize the resulting metabolites. nih.govnih.gov Understanding these pathways is critical, as metabolic activation is often linked to the toxic effects of these compounds.

Toxicological Mechanisms: There is a substantial lack of data on the specific mechanisms of toxicity for this compound. For related compounds, toxicity is linked to the formation of reactive intermediates that can bind to cellular proteins and DNA. nih.gov Further studies are necessary to identify protein adducts generated from this compound and determine their role in potential cellular damage. nih.gov

Comparative Toxicity: The species-selective toxicity observed for naphthalene (B1677914) and methylnaphthalenes is not seen with 1-nitronaphthalene, where rats are more susceptible than mice. nih.govresearchgate.net It remains a significant gap to determine where this compound falls on this spectrum and to understand the biochemical basis for any species-specific differences in its effects.

Physicochemical Data: While basic properties can be estimated, detailed experimental data on properties like vapor pressure, solubility, and partition coefficients are sparse, hindering accurate modeling of its environmental fate and transport.

Emerging Methodologies and Research Opportunities

Advances in analytical techniques and novel research fields present significant opportunities to close the knowledge gaps surrounding this compound.

Advanced Analytical Methods: The detection of nitro-PAHs, which are often present at ultra-trace levels in environmental and biological samples, has been significantly improved. nih.gov Methodologies such as Gas Chromatography-Mass Spectrometry (GC-MS), particularly with negative chemical ionization (NCI), offer orders-of-magnitude greater sensitivity than older methods. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is also a robust tool for quantification. nih.govresearchgate.net Applying these sophisticated methods is crucial for accurately determining the prevalence of this compound in air, water, soil, and food products. nih.govresearchgate.net

Table 1: Comparison of Modern Analytical Methods for Nitro-PAH Detection

MethodologyDetectorCommon ApplicationDetection Limits (Sample Dependent)Key Advantage
Gas Chromatography (GC)Mass Spectrometry (MS)Environmental air monitoring, food analysis0.01 - 0.25 µg/kgHigh sensitivity and selectivity for complex matrices. nih.govepa.gov
High-Performance Liquid Chromatography (HPLC)Fluorescence DetectorSoil and water sample analysis16 - 60 ng/kg (dry mass)Effective for separating isomers and analyzing non-volatile compounds. researchgate.net
32P-Postlabelling AssayThin-Layer & HPLCDNA adduct analysis0.1 femtomole (3 adducts per 10^8 nucleotides)Ultra-sensitive for detecting DNA damage from carcinogens. cdc.gov

Bioremediation Research: Recent studies have identified bacterial strains capable of degrading 1-nitronaphthalene, utilizing it as a carbon and energy source. asm.org This opens a research opportunity to investigate microbial degradation pathways for methylated nitronaphthalenes. Identifying and engineering microorganisms that can break down this compound could lead to effective bioremediation strategies for contaminated sites.

Green Synthesis: Research into the use of zeolite catalysts for the regioselective nitration of naphthalene points toward cleaner and more efficient synthesis methods. mdpi.com This approach reduces reliance on hazardous inorganic acids, minimizing environmental pollution. mdpi.com Future work could adapt these techniques for the specific, high-yield synthesis of this compound for use as an analytical standard and for toxicological studies.

Broader Implications for Environmental Science and Health

The study of this compound has wider implications for environmental monitoring and public health, as it belongs to the class of nitro-PAHs, which are recognized as significant environmental pollutants. nih.gov

Environmental Contaminants: Nitro-PAHs are formed from the reaction of parent PAHs with nitrogen oxides during incomplete combustion processes. who.int They are ubiquitously found in diesel exhaust, industrial emissions, and smoke from wood burning. researchgate.netwho.int As such, they are common components of airborne particulate matter (PM2.5), which is a major public health concern. nih.gov

Human Health Risks: Many nitro-PAHs are reported to be potent direct-acting mutagens and carcinogens, often exhibiting greater toxicity than their parent PAH compounds. nih.govresearchgate.net The International Agency for Research on Cancer (IARC) has classified the parent compound, naphthalene, as possibly carcinogenic to humans (Group 2B). wikipedia.orgnih.gov Given that nitrated derivatives are often more hazardous, understanding the specific risks associated with compounds like this compound is crucial for assessing human health risks from environmental exposures.

Need for Comprehensive Risk Assessment: The widespread distribution of nitronaphthalenes and the potential for human exposure underscore the need for more thorough toxicological data. nih.gov A deeper understanding of the entire class of methylated nitronaphthalenes is required to inform regulatory standards for air and water quality and to protect public health effectively. Further work is essential to determine if the mechanisms of toxicity in animal models are applicable to humans. nih.gov

Q & A

Q. What reporting standards are critical for publishing this compound toxicity data?

  • Guidelines :
  • Follow OECD GLP principles for experimental reproducibility.
  • Include raw data for physicochemical properties in supplementary materials, citing NIST or PubChem as primary sources .
  • Disclose conflicts of interest per ATSDR’s peer-review protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1-nitronaphthalene
Reactant of Route 2
Reactant of Route 2
3-Methyl-1-nitronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.